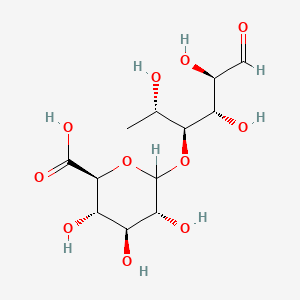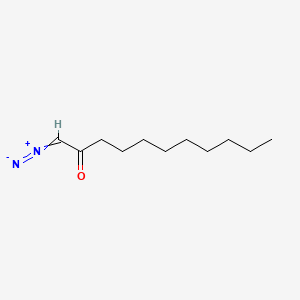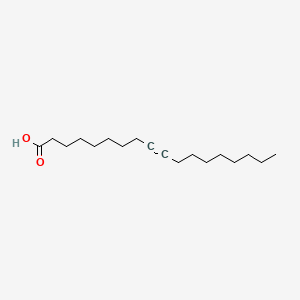
9-十八碳炔酸
描述
9-Octadecynoic acid, also known as Stearolic acid, is an organic compound with the formula C18H32O2 . It is used as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 9-Octadecynoic acid consists of 18 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3, (H,19,20) .Physical And Chemical Properties Analysis
9-Octadecynoic acid has a molecular weight of 280.4455 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I searched.科学研究应用
Antimicrobial Applications
9-Octadecynoic acid: has been identified as a component in the essential oil of the Damask rose . This compound contributes to the oil’s antimicrobial effectiveness against a range of microorganisms causing human diseases and food spoilage . The essential oil, which includes 9-Octadecynoic acid, shows significant inhibition and lethal effects against Candida albicans , comparable to the antibiotic nystatin .
Photocatalysis in Chemical Synthesis
Research has explored the use of 9-Octadecynoic acid in photocatalyzed cis-trans isomerization processes. This application is crucial in the production of healthier fatty acids, as it helps to restrain the formation of trans fatty acids, which have deleterious effects on human health . The study provides insights into the photocatalytic isomerization of unsaturated fatty acids, which is significant for both medicinal chemistry and food science .
Organic Synthesis Intermediate
As an organic intermediate, 9-Octadecynoic acid finds applications in the synthesis of various compounds in the agrochemical , pharmaceutical , and dyestuff fields . Its role as a building block in organic synthesis underlines its versatility and importance in industrial chemistry.
Material Science
In material science, Stearolic acid is used to modify the microstructure and properties of metal matrix composites. For instance, it has been used in the preparation of (Ti2AlC + Al2O3)p/TiAl composites by affecting the ball-milling process. This leads to improved mechanical properties of the TiAl matrix, showcasing the compound’s potential in enhancing the performance of advanced materials .
Biosynthesis of Natural Products
Stearolic acid: is part of the biosynthesis of alkyne-containing natural products. These products are important molecules widely distributed in microbes and plants and have applications in medicinal chemistry, organic synthesis, and material science. The study of these biosynthetic pathways can lead to the production of alkyne-tagged compounds with potential pharmaceutical and industrial applications .
Nutraceuticals and Cosmetics
The unique properties of 9-Octadecynoic acid make it a candidate for applications in the nutraceutical and cosmetics industries. Its presence in natural products and its potential bioactivity can be leveraged to develop new formulations for health supplements and skincare products .
安全和危害
作用机制
Target of Action
The primary targets of 9-Octadecynoic acid, also known as Stearolic acid, are not well-documented in the literature. This compound is a fatty acid, and fatty acids are known to interact with a variety of cellular components, including cell membranes and various enzymes. The specific targets of stearolic acid remain to be identified .
Mode of Action
As a fatty acid, it may interact with its targets through a variety of mechanisms, including direct binding to proteins, incorporation into cell membranes, or serving as a precursor for other bioactive molecules .
Biochemical Pathways
The biochemical pathways affected by Stearolic acid are not well-defined. Fatty acids like Stearolic acid can be involved in a variety of biochemical processes, including lipid metabolism and inflammation. They can also serve as signaling molecules, affecting the activity of various enzymes and receptors .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Stearolic acid are not well-studied. As a fatty acid, it is likely absorbed in the intestines and distributed throughout the body, where it can be metabolized by various enzymes. The metabolites of Stearolic acid would then be excreted via the kidneys .
Result of Action
The molecular and cellular effects of Stearolic acid’s action are not well-documented. Given its classification as a fatty acid, it may influence cell membrane fluidity and function, signal transduction pathways, and gene expression. These effects would depend on the specific targets of stearolic acid, which are currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Stearolic acid. For example, the presence of other lipids can affect its absorption and distribution. Additionally, factors such as pH and temperature can influence its stability and reactivity .
属性
IUPAC Name |
octadec-9-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,11-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTIBVZDHOMOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198647 | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octadecynoic acid | |
CAS RN |
506-24-1 | |
| Record name | 9-Octadecynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Stearolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Stearolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadec-9-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9KFA3WKU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-butyl-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B1202447.png)
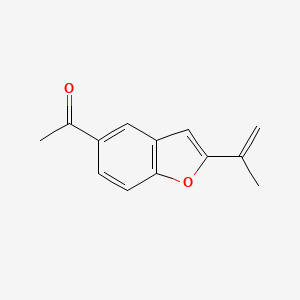
![7-ethoxy-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B1202450.png)
![N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1202451.png)
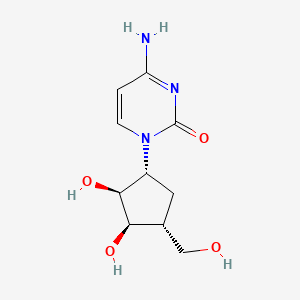
![[18F]Fluorothymidine](/img/structure/B1202453.png)


![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

